![molecular formula C8H17ClN2 B1398814 2,8-Diazaspiro[4.5]decane hydrochloride CAS No. 1159826-64-8](/img/structure/B1398814.png)

2,8-Diazaspiro[4.5]decane hydrochloride

Vue d'ensemble

Description

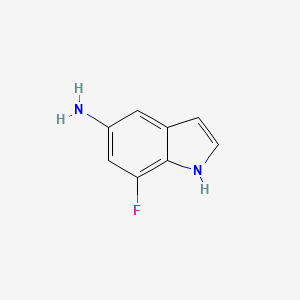

2,8-Diazaspiro[4.5]decane hydrochloride is a heterocyclic compound with a spiro-nitrogen atom. It has a molecular formula of C8H17ClN2 and an average mass of 176.687 Da .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The molecular structure of 2,8-Diazaspiro[4.5]decane hydrochloride consists of a spiro-nitrogen atom . The structure was solved by direct methods and refined by full matrix least-squares calculations .Chemical Reactions Analysis

Spiro derivatives are bicyclic organic compounds formed by two rings linked by one carbon atom . They simultaneously possess 3D structural properties and inherent rigidity . Spiro compounds containing a saturated pyrrolidine ring are intensively studied in reactions with compounds containing pharmacophoric groups .Physical And Chemical Properties Analysis

2,8-Diazaspiro[4.5]decane hydrochloride has a molecular formula of C8H17ClN2 and an average mass of 176.687 Da . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Chemical Research

“2,8-Diazaspiro[4.5]decane hydrochloride” is a chemical compound with the CAS Number: 945892-88-6 . It is used in various chemical research applications due to its unique structure and properties .

Medicinal Chemistry

In the field of medicinal chemistry, “2,8-Diazaspiro[4.5]decane hydrochloride” has been used in the synthesis of new chemotypes of RIPK1 inhibitors . RIPK1 (Receptor interaction protein kinase 1) is a key player in necroptosis, a form of programmed lytic cell death . Inhibiting the kinase activity of RIPK1 has shown therapeutic potential in many human diseases .

Drug Discovery

The compound has been used in drug discovery, specifically in the development of potent RIPK1 inhibitors . For instance, compound 41, a derivative of “2,8-Diazaspiro[4.5]decane hydrochloride”, exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM . It also showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .

Safety Research

The compound is associated with certain safety hazards, including skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is also used in safety research to understand its effects and develop appropriate handling and storage procedures .

Synthesis Research

“2,8-Diazaspiro[4.5]decane hydrochloride” is used in synthesis research . Researchers study its reactions with other compounds and the resulting products, which can lead to the discovery of new compounds and reactions .

Mécanisme D'action

Target of Action

The primary target of 2,8-Diazaspiro[4.5]decane hydrochloride is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed lytic cell death. Necroptosis has been recognized as an important driver in various inflammatory diseases .

Mode of Action

2,8-Diazaspiro[4.5]decane hydrochloride acts by inhibiting the kinase activity of RIPK1 . This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .

Biochemical Pathways

The compound affects the necroptosis pathway by inhibiting RIPK1 . This results in the prevention of programmed lytic cell death, thereby potentially alleviating the symptoms of various inflammatory diseases .

Result of Action

The inhibition of RIPK1 by 2,8-Diazaspiro[4.5]decane hydrochloride leads to a significant anti-necroptotic effect in necroptosis models . For instance, one derivative of the compound showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .

Safety and Hazards

According to the safety data sheet, 2,8-Diazaspiro[4.5]decane hydrochloride is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used, and dust formation, breathing mist, gas, or vapors should be avoided .

Orientations Futures

The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs . Therefore, 2,8-Diazaspiro[4.5]decane hydrochloride and its derivatives are promising for the production of important biologically active compounds .

Propriétés

IUPAC Name |

2,8-diazaspiro[4.5]decane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.ClH/c1-4-9-5-2-8(1)3-6-10-7-8;/h9-10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXAKTNYIFZUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726241 | |

| Record name | 2,8-Diazaspiro[4.5]decane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Diazaspiro[4.5]decane hydrochloride | |

CAS RN |

1159826-64-8 | |

| Record name | 2,8-Diazaspiro[4.5]decane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1398735.png)

![4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1398738.png)

![1-Cbz-1,8-diazaspiro[4.5]decane](/img/structure/B1398739.png)

![tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate](/img/structure/B1398742.png)

![methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1398747.png)

![7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1398748.png)

![3-[(Oxan-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B1398750.png)

![2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one](/img/structure/B1398753.png)

![(2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol](/img/structure/B1398754.png)